

Navigating the Synthesis and Application of Chloro-Nitroindoles: A Technical Guide

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Compound of Interest

Compound Name: **5-Chloro-3-nitro-1H-indole**

Cat. No.: **B1593430**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The strategic introduction of substituents, such as halogens and nitro groups, onto the indole ring can profoundly modulate a molecule's physicochemical properties and biological activity. This guide provides an in-depth exploration of a specific class of substituted indoles: chloro-nitroindoles. While the precise compound **5-Chloro-3-nitro-1H-indole** is not readily found in commercial catalogs, this guide will delve into the synthesis, properties, and supplier information for closely related and illustrative analogues, equipping researchers with the foundational knowledge to navigate this chemical space.

Core Concepts: The Chemistry of Chloro-Nitroindoles

The reactivity of the indole ring is a key consideration in the synthesis of chloro-nitroindoles. The pyrrole moiety of the indole is electron-rich and thus susceptible to electrophilic substitution. The C3 position is the most nucleophilic and is the typical site of electrophilic attack, unless it is already substituted. The benzene ring can also undergo electrophilic substitution, with the regioselectivity being influenced by the existing substituents and reaction conditions.

The synthesis of a chloro-nitroindole can be approached in two primary ways:

- Nitration of a chloroindole: Starting with a commercially available chloroindole, an electrophilic nitration reaction can be performed. The choice of nitrating agent and reaction conditions is crucial to control the regioselectivity of the nitration.
- Chlorination of a nitroindole: Alternatively, one could start with a nitroindole and introduce a chlorine atom via electrophilic chlorination.

Recent advances in synthetic methodology have provided milder and more selective ways to achieve these transformations. For instance, a regioselective synthesis of 3-nitroindoles has been developed using trifluoroacetyl nitrate under non-acidic and non-metallic conditions, which could be applicable to chloro-substituted indoles.[1][2]

Featured Analogue: 5-Chloro-7-nitro-1H-indole

Given the scarcity of data for **5-Chloro-3-nitro-1H-indole**, we will focus on the commercially available and structurally related 5-Chloro-7-nitro-1H-indole.

Property	Value
CAS Number	1197181-29-5
Molecular Formula	C ₈ H ₅ CIN ₂ O ₂
Molecular Weight	196.59 g/mol

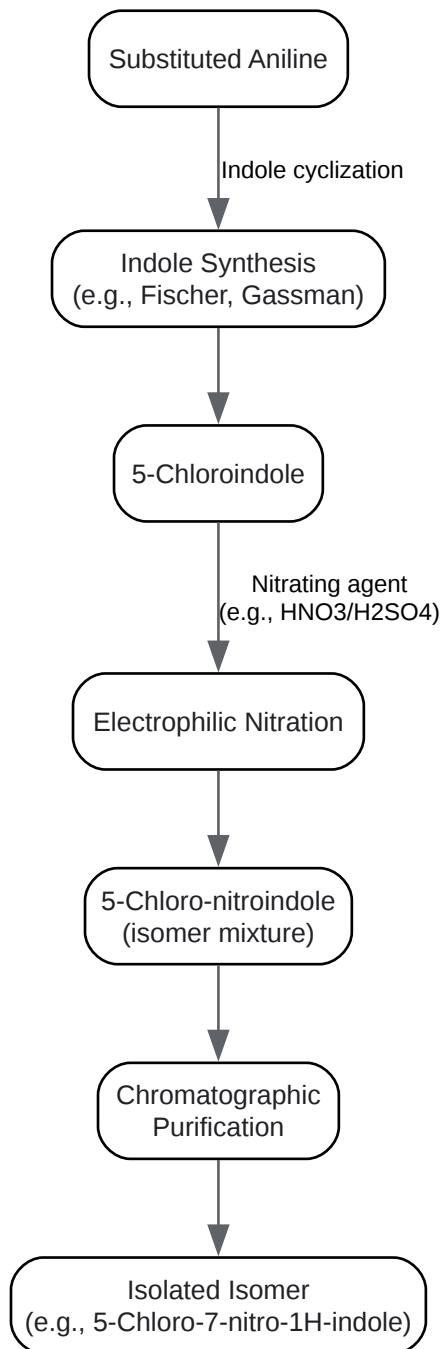
Supplier Information:

- Sigma-Aldrich: A reputable supplier of fine chemicals, offering 5-Chloro-7-nitro-1H-indole for research purposes.

Synthetic Workflow: A General Approach

The synthesis of chloro-nitroindoles often involves multi-step sequences. The following diagram illustrates a generalized workflow for the preparation of a 5-chloro-nitroindole derivative, starting from a commercially available aniline. This approach is based on established indole

syntheses, such as the Fischer or Gassman methods, followed by functional group manipulations.



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Caption: Generalized synthetic workflow for 5-chloro-nitroindoles.

Experimental Protocol: Regioselective Nitration of an Indole Derivative (Illustrative)

The following is an illustrative protocol for the nitration of an N-protected indole, adapted from modern synthetic methods. This protocol highlights the use of milder reagents for improved selectivity.

Materials:

- N-Boc-5-chloroindole
- Tetramethylammonium nitrate
- Trifluoroacetic anhydride
- Anhydrous solvent (e.g., Dichloromethane)
- Stirring apparatus
- Reaction vessel
- Purification setup (e.g., column chromatography)

Procedure:

- Dissolve N-Boc-5-chloroindole in the anhydrous solvent within the reaction vessel under an inert atmosphere.
- Cool the reaction mixture to a suitable temperature (e.g., 0 °C).
- In a separate vessel, prepare the nitrating agent by reacting tetramethylammonium nitrate with trifluoroacetic anhydride.
- Slowly add the freshly prepared nitrating agent to the solution of the indole derivative.
- Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).

- Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated sodium bicarbonate solution).
- Extract the product into an organic solvent.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Concentrate the solution under reduced pressure.
- Purify the crude product by column chromatography to isolate the desired nitro-substituted indole isomer.

Note: This is a generalized protocol and the specific conditions (temperature, reaction time, stoichiometry) will need to be optimized for the specific substrate.

Applications in Drug Discovery

The introduction of chloro and nitro groups can significantly impact the biological activity of indole-based compounds.

- Modulation of Electronic Properties: The electron-withdrawing nature of the chloro and nitro groups can alter the electron density of the indole ring, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
- Metabolic Stability: The presence of a halogen can block sites of metabolism, potentially increasing the *in vivo* half-life of a drug candidate.
- Bioisosteric Replacement: These functional groups can serve as bioisosteres for other groups, allowing for the fine-tuning of a molecule's properties.

For example, 5-nitroindole derivatives have been investigated as c-Myc G-quadruplex binders with potential anticancer activity.^[3] The nitro group, in this case, plays a crucial role in the molecule's interaction with its target. Furthermore, 5-nitro-1H-indole-3-carbaldehyde is a versatile intermediate in the synthesis of various biologically active molecules.^{[4][5]}

Conclusion

While the specific compound **5-Chloro-3-nitro-1H-indole** remains elusive in commercial databases, the broader class of chloro-nitroindoles represents a rich area for chemical exploration in drug discovery and materials science. By understanding the fundamental principles of indole chemistry and leveraging modern synthetic methods, researchers can access a diverse range of these valuable compounds. The commercially available analogues, such as 5-Chloro-7-nitro-1H-indole, provide a starting point for these investigations.

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